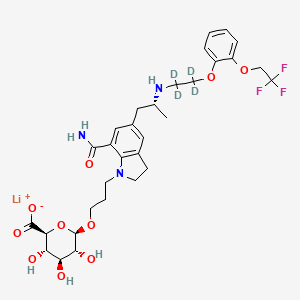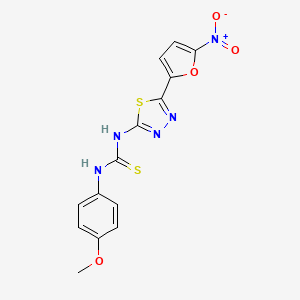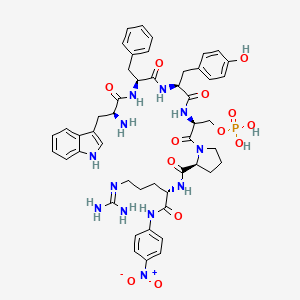
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is a synthetic peptide compound. It is composed of a sequence of amino acids: tryptophan (Trp), phenylalanine (Phe), tyrosine (Tyr), serine (Ser) with a phosphate group (PO3H2), proline (Pro), arginine (Arg), and a para-nitroaniline (pNA) group. This compound is often used in biochemical research due to its specific properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Phosphorylation: The serine residue is phosphorylated using phosphoramidite chemistry.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: The nitro group in the para-nitroaniline can be reduced to an amine.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized forms of tryptophan and tyrosine.
Reduction: Para-phenylenediamine derivative.
Substitution: Modified peptides with different functional groups.
Applications De Recherche Scientifique
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is widely used in scientific research, including:
Chemistry: As a substrate in enzyme assays to study phosphorylation and dephosphorylation.
Biology: To investigate protein-protein interactions and signal transduction pathways.
Medicine: In the development of diagnostic assays and therapeutic agents.
Industry: As a standard in quality control and analytical testing.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific enzymes and proteins. The phosphorylated serine residue is a key recognition site for kinases and phosphatases, which regulate various cellular processes. The para-nitroaniline group allows for colorimetric detection in assays, providing a visual readout of enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Trp-Phe-Tyr-Ser-Pro-Arg-pNA: Lacks the phosphate group, used in similar assays but with different specificity.
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-AMC: Contains an aminomethylcoumarin (AMC) group instead of para-nitroaniline, used for fluorescence-based assays.
Uniqueness
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA is unique due to its combination of a phosphorylated serine residue and a para-nitroaniline group, making it suitable for both phosphorylation studies and colorimetric detection.
Propriétés
Formule moléculaire |
C49H59N12O13P |
|---|---|
Poids moléculaire |
1055.0 g/mol |
Nom IUPAC |
[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C49H59N12O13P/c50-36(26-31-27-54-37-11-5-4-10-35(31)37)43(63)57-39(24-29-8-2-1-3-9-29)45(65)58-40(25-30-14-20-34(62)21-15-30)46(66)59-41(28-74-75(71,72)73)48(68)60-23-7-13-42(60)47(67)56-38(12-6-22-53-49(51)52)44(64)55-32-16-18-33(19-17-32)61(69)70/h1-5,8-11,14-21,27,36,38-42,54,62H,6-7,12-13,22-26,28,50H2,(H,55,64)(H,56,67)(H,57,63)(H,58,65)(H,59,66)(H4,51,52,53)(H2,71,72,73)/t36-,38-,39-,40-,41-,42-/m0/s1 |
Clé InChI |
VFYGHIVJSUHWET-NLDSVXPCSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
SMILES canonique |
C1CC(N(C1)C(=O)C(COP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)N)C(=O)NC(CCCN=C(N)N)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
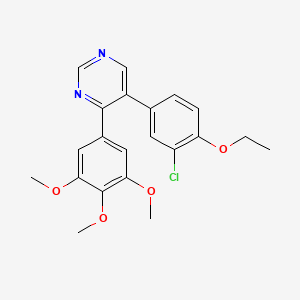

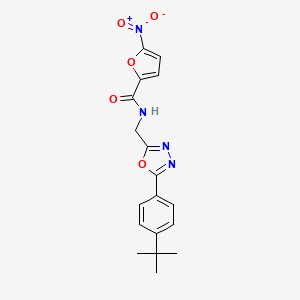
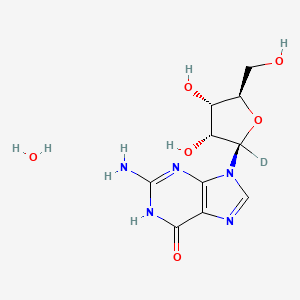
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)


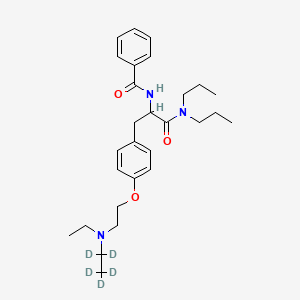
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

